An In-depth Technical Guide to the Structure Elucidation of 4-(2-chlorophenyl)butanoic acid
An In-depth Technical Guide to the Structure Elucidation of 4-(2-chlorophenyl)butanoic acid
This guide provides a comprehensive, technically detailed walkthrough for the structural elucidation of 4-(2-chlorophenyl)butanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices, emphasizing a self-validating, multi-technique approach to ensure the unambiguous determination of the molecular structure.
Foundational Analysis: Molecular Formula and Unsaturation
The initial and most critical step in elucidating the structure of an unknown compound is to determine its molecular formula.[1] This provides the fundamental count of each type of atom present, which in turn allows for the calculation of the degree of unsaturation (Index of Hydrogen Deficiency), offering the first clues about the presence of rings or multiple bonds.
High-Resolution Mass Spectrometry (HRMS)
Protocol:
-
Sample Preparation: A dilute solution of 4-(2-chlorophenyl)butanoic acid is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, typically using a soft ionization technique like Electrospray Ionization (ESI).
-
Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to maximize the probability of observing the molecular ion.
-
Analysis: The exact mass of the molecular ion peak is determined with high precision (typically to four or more decimal places).
Rationale and Insights:
HRMS is indispensable for determining the elemental composition of a molecule.[2] For 4-(2-chlorophenyl)butanoic acid, the expected molecular formula is C₁₀H₁₁ClO₂. The high mass accuracy of the instrument allows for the differentiation between ions of the same nominal mass but different elemental compositions.[2] The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₂ | PubChem |
| Molecular Weight | 198.64 g/mol | PubChem[3] |
| Exact Mass | 198.0448 Da | PubChem[3] |
Degree of Unsaturation Calculation:
The degree of unsaturation is calculated using the formula: DU = C + 1 - (H/2) - (X/2) + (N/2) For C₁₀H₁₁ClO₂, this gives: DU = 10 + 1 - (11/2) - (1/2) + 0 = 5
This value of 5 suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation) and one additional double bond, likely a carbonyl group from the carboxylic acid.
Spectroscopic Interrogation: Assembling the Structural Fragments
With the molecular formula established, the next phase involves a suite of spectroscopic techniques to piece together the connectivity of the atoms.[1][4]
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a powerful and rapid tool for identifying the functional groups present in a molecule.[5]
Protocol:
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected Absorptions for 4-(2-chlorophenyl)butanoic acid:
| Frequency Range (cm⁻¹) | Vibration | Significance |
| 3300-2500 (very broad) | O-H stretch (carboxylic acid) | The broadness is characteristic of the hydrogen-bonded dimers of carboxylic acids.[6][7][8] |
| ~3000 | C-H stretch (aromatic and aliphatic) | Sharp peaks superimposed on the broad O-H band.[6] |
| 1760-1690 (strong) | C=O stretch (carboxylic acid) | Confirms the presence of the carboxyl group.[6][7][8] |
| ~1600, ~1475 | C=C stretch (aromatic ring) | Indicates the presence of the phenyl group. |
| 1320-1210 | C-O stretch | Further evidence for the carboxylic acid.[6] |
| ~750 | C-Cl stretch | Suggests the presence of a chlorine substituent on the aromatic ring. |
Causality: The distinct and characteristic absorptions for the O-H and C=O stretches of the carboxylic acid provide unequivocal evidence for this functional group.[5][9] The broad nature of the O-H stretch is a direct consequence of intermolecular hydrogen bonding.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[10] A combination of 1D and 2D NMR experiments is employed for a complete assignment.[11][12][13]
Experimental Workflow for NMR Analysis:
Caption: Integrated NMR workflow for structure elucidation.
2.2.1. ¹H NMR Spectroscopy
This experiment identifies the different proton environments and their neighboring protons.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Singlet (broad) | 1H | COOH | The acidic proton of a carboxylic acid is typically deshielded and appears at a high chemical shift.[8] |
| 7.4-7.1 | Multiplet | 4H | Ar-H | Protons on the substituted benzene ring. The ortho-substitution pattern leads to a complex multiplet. |
| ~2.7 | Triplet | 2H | -CH₂- (adjacent to Ar) | This methylene group is deshielded by the adjacent aromatic ring. |
| ~2.4 | Triplet | 2H | -CH₂- (adjacent to COOH) | This methylene group is deshielded by the adjacent carbonyl group. |
| ~2.0 | Quintet | 2H | -CH₂- (central) | This methylene group is split by the two adjacent methylene groups. |
2.2.2. ¹³C NMR Spectroscopy
This provides a count of the non-equivalent carbon atoms.
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment | Rationale |
| ~180 | C | COOH | The carbonyl carbon of a carboxylic acid is highly deshielded.[8][14] |
| ~140-125 | C & CH | Aromatic | Six signals are expected for the six carbons of the substituted benzene ring. |
| ~35 | CH₂ | -CH₂- (adjacent to Ar) | Aliphatic carbon attached to the aromatic ring. |
| ~33 | CH₂ | -CH₂- (adjacent to COOH) | Aliphatic carbon deshielded by the carbonyl group. |
| ~26 | CH₂ | -CH₂- (central) | The most shielded aliphatic carbon. |
2.2.3. 2D NMR: Connecting the Pieces
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds.[15] For 4-(2-chlorophenyl)butanoic acid, COSY would show correlations between the three methylene groups of the butanoic acid chain, confirming their connectivity.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[13][15] This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that shows correlations between protons and carbons that are two or three bonds away.[15] Key HMBC correlations would be:
-
From the methylene protons adjacent to the aromatic ring to the quaternary carbon of the ring to which the chain is attached.
-
From the methylene protons adjacent to the carboxyl group to the carbonyl carbon.
-
From the aromatic protons to their neighboring carbons.
-
Logical Deduction from NMR Data:
Caption: Logical flow from NMR data to structure.
Definitive Confirmation: X-ray Crystallography
While the combination of HRMS and NMR provides a highly confident structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by determining the precise spatial arrangement of atoms in the solid state.[16][17][18][19]
Protocol:
-
Crystallization: High-quality single crystals of 4-(2-chlorophenyl)butanoic acid are grown, typically by slow evaporation from a suitable solvent or solvent mixture.[16]
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[17]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.[16]
Insights and Validation:
X-ray crystallography provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. It also reveals the conformation of the molecule in the crystal lattice and details of intermolecular interactions, such as the hydrogen-bonding network of the carboxylic acid dimers. This technique provides the highest level of trustworthiness for structural assignment.[16]
Conclusion
The structural elucidation of 4-(2-chlorophenyl)butanoic acid is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry provides the molecular formula, infrared spectroscopy identifies key functional groups, and a suite of 1D and 2D NMR experiments maps out the atomic connectivity. Finally, X-ray crystallography can offer absolute confirmation of the proposed structure. This multi-faceted, self-validating approach ensures the highest degree of confidence and scientific integrity in the final structural assignment.
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